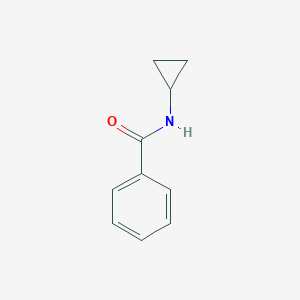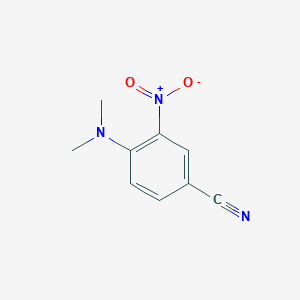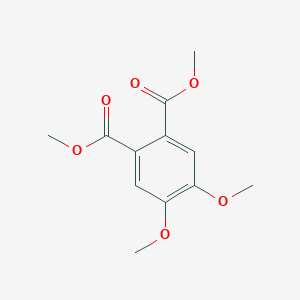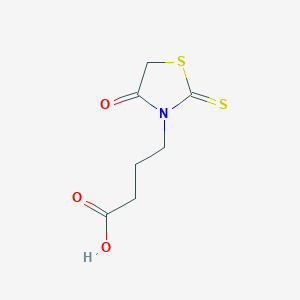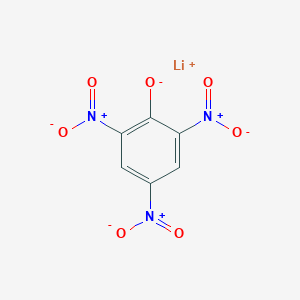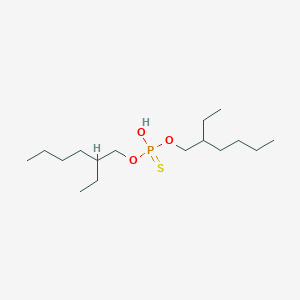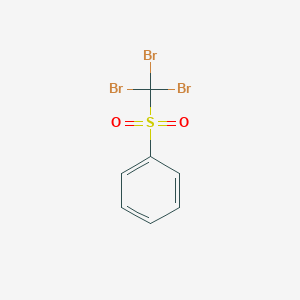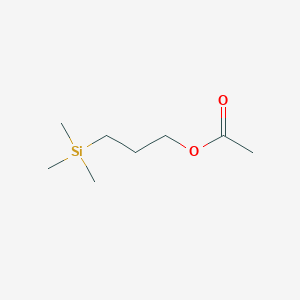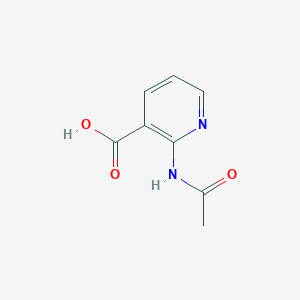
(-)-beta-Selinene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(-)-beta-Selinene is a naturally occurring sesquiterpene found in various essential oils, particularly those derived from plants such as celery and parsley. It is known for its distinctive woody and spicy aroma, making it a valuable component in the fragrance and flavor industries. The compound has also attracted attention for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (-)-beta-Selinene typically involves the cyclization of farnesyl pyrophosphate, a common precursor in the biosynthesis of sesquiterpenes. This cyclization can be catalyzed by specific enzymes known as sesquiterpene synthases. In a laboratory setting, the synthesis may involve the use of organic solvents and catalysts under controlled temperature and pressure conditions to achieve the desired product.
Industrial Production Methods: Industrial production of this compound often relies on the extraction from natural sources, such as essential oils of celery and parsley. The extraction process involves steam distillation or solvent extraction, followed by purification techniques like chromatography to isolate the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions: (-)-beta-Selinene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form selinen-11-ol and other oxygenated derivatives.
Reduction: Reduction reactions can convert this compound to its corresponding saturated hydrocarbons.
Substitution: Substitution reactions may involve the replacement of hydrogen atoms with halogens or other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Halogenation can be achieved using reagents like bromine or chlorine under controlled conditions.
Major Products Formed:
Oxidation: Selinen-11-ol and other oxygenated derivatives.
Reduction: Saturated hydrocarbons.
Substitution: Halogenated derivatives of this compound.
Scientific Research Applications
Chemistry: It serves as a precursor for the synthesis of other complex organic molecules.
Biology: The compound exhibits antimicrobial and anti-inflammatory properties, making it a subject of interest in the development of new pharmaceuticals.
Medicine: Research has explored its potential use in treating infections and inflammatory conditions.
Industry: (-)-beta-Selinene is used in the fragrance and flavor industries due to its woody and spicy aroma.
Mechanism of Action
The mechanism of action of (-)-beta-Selinene involves its interaction with cellular membranes and enzymes. The compound can disrupt microbial cell membranes, leading to cell lysis and death. Additionally, it may inhibit the activity of enzymes involved in inflammatory pathways, thereby reducing inflammation. The exact molecular targets and pathways are still under investigation, but its effects on membrane integrity and enzyme inhibition are key aspects of its biological activity.
Comparison with Similar Compounds
alpha-Selinene: Another sesquiterpene with a similar structure but different stereochemistry.
beta-Caryophyllene: A sesquiterpene with similar aromatic properties but distinct biological activities.
Germacrene D: A sesquiterpene with a similar carbon skeleton but different functional groups.
Uniqueness of (-)-beta-Selinene: this compound is unique due to its specific stereochemistry, which influences its aroma and biological activities. Its distinctive woody and spicy scent sets it apart from other sesquiterpenes, making it particularly valuable in the fragrance and flavor industries. Additionally, its potential antimicrobial and anti-inflammatory properties highlight its significance in scientific research and pharmaceutical development.
Properties
CAS No. |
17066-67-0 |
|---|---|
Molecular Formula |
C15H24 |
Molecular Weight |
204.35 g/mol |
IUPAC Name |
(3R,4aS,8aR)-8a-methyl-5-methylidene-3-prop-1-en-2-yl-1,2,3,4,4a,6,7,8-octahydronaphthalene |
InChI |
InChI=1S/C15H24/c1-11(2)13-7-9-15(4)8-5-6-12(3)14(15)10-13/h13-14H,1,3,5-10H2,2,4H3/t13-,14+,15-/m1/s1 |
InChI Key |
YOVSPTNQHMDJAG-QLFBSQMISA-N |
SMILES |
CC(=C)C1CCC2(CCCC(=C)C2C1)C |
Isomeric SMILES |
CC(=C)[C@@H]1CC[C@]2(CCCC(=C)[C@@H]2C1)C |
Canonical SMILES |
CC(=C)C1CCC2(CCCC(=C)C2C1)C |
Synonyms |
eta-selinene beta-selinene, ((4aalpha,7alpha,8abeta)-(+-))-isomer beta-selinene, (4aR-(4aalpha,7beta,8aalpha))-isomer beta-selinene, (4aS-(4aalpha,7beta,8abeta))-isome |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of (-)-beta-Selinene?
A1: this compound has a molecular formula of C15H24 and a molecular weight of 204.35 g/mol.
Q2: What spectroscopic data is available for the characterization of this compound?
A2: this compound has been characterized using techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) [, , , , , , , , , , , , , , , , , , , , , , , , , , , , , ], Nuclear Magnetic Resonance (NMR) spectroscopy [, ], and Infrared (IR) spectroscopy []. These techniques provide information about its structure, purity, and presence in various plant extracts.
Q3: What are the key chemical properties of this compound?
A3: this compound is a colorless liquid at room temperature with a characteristic woody and spicy odor. It is a volatile compound, which contributes to its presence in essential oils extracted from plants.
Q4: How stable is this compound under various conditions?
A4: Research suggests that this compound can undergo degradation during storage, especially at higher temperatures. [] Further studies are needed to fully understand its stability profile under different conditions such as light exposure, pH, and presence of other chemicals.
Q5: What are the potential applications of this compound?
A5: Due to its pleasant aroma, this compound might be utilized in fragrance compositions for perfumes, cosmetics, and household products. Additionally, its potential biological activities, such as insecticidal properties [], suggest possible applications in pest control and agriculture.
Q6: What biological activities have been reported for this compound?
A6: Studies have shown that this compound exhibits insecticidal activity against grain storage insects like Sitophilus zeamais and Tribolium castaneum. [] Additionally, research suggests it might possess anti-atherogenic properties, potentially contributing to its traditional use in managing cardiovascular diseases. []
Q7: Have computational methods been used to study this compound?
A8: Yes, computational chemistry tools, such as molecular docking, have been employed to investigate the interactions of this compound with biological targets. For instance, molecular docking studies suggest that it can bind to the EmrD efflux pump of Escherichia coli, potentially inhibiting its activity and combating multidrug resistance. []
Q8: Are there any Structure-Activity Relationship (SAR) studies available for this compound?
A9: While specific SAR studies focusing solely on this compound might be limited, research on related sesquiterpenes provides insights into how structural modifications can influence biological activity. For example, studies on aristolochene synthase, an enzyme involved in the biosynthesis of various sesquiterpenes including this compound, highlight the impact of specific amino acid residues on product selectivity and the formation of different sesquiterpene structures. [, ]
Q9: Are there any sustainable practices for the production and utilization of this compound?
A11: Exploring eco-friendly extraction methods, such as supercritical fluid extraction using carbon dioxide, could minimize the environmental footprint associated with isolating this compound from natural sources. [] Additionally, developing efficient synthetic routes could offer a sustainable alternative to relying solely on natural extraction.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


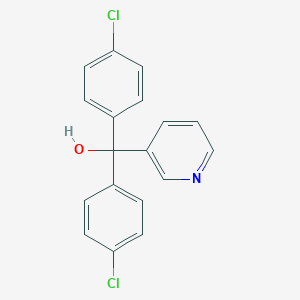
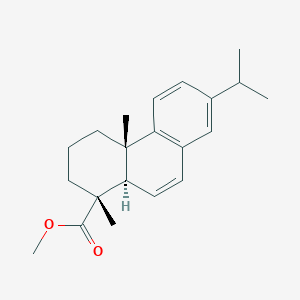
![[4-(2-Furyl)phenyl]methanol](/img/structure/B101486.png)
